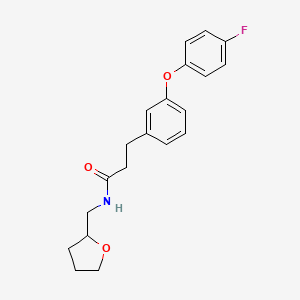
3-(3-(4-fluorophenoxy)phenyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-(4-fluorophenoxy)phenyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature.
Scientific Research Applications
Pharmacokinetics and Metabolism
- Study on S-1, a SARM : A study investigated the pharmacokinetics and metabolism of S-1, a selective androgen receptor modulator (SARM), closely related to the compound . It demonstrated that S-1 is rapidly absorbed, slowly cleared, moderately distributed, and extensively metabolized in rats. This research aids in understanding the pharmacological action and potential therapeutic applications of similar compounds (Wu et al., 2006).
Chemical Synthesis and Characterization
- Novel Hybrid Molecule Synthesis : A study reported the synthesis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, a molecule with structural similarities to the queried compound. This research contributes to the development of new molecules with potential biological applications (Manolov et al., 2022).
Photoreactions and Photochemistry
- Study on Flutamide's Photochemistry : Research on the photochemistry of flutamide, a compound structurally related to the queried compound, was conducted. This study provides insights into the photoreactions of such compounds in different media, which could be crucial for understanding their behavior under light exposure and potential applications in photodynamic therapy (Udagawa et al., 2011).
Drug Design and Development
- Inhibitor of Met Kinase Superfamily : A compound structurally similar to the queried compound was identified as a potent and selective inhibitor of the Met kinase superfamily. This research contributes to the development of new therapeutic agents targeting specific kinases (Schroeder et al., 2009).
properties
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-N-(oxolan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c21-16-7-9-17(10-8-16)25-18-4-1-3-15(13-18)6-11-20(23)22-14-19-5-2-12-24-19/h1,3-4,7-10,13,19H,2,5-6,11-12,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMYSJAMYKBZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

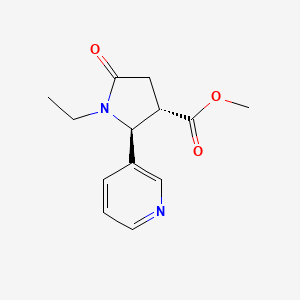

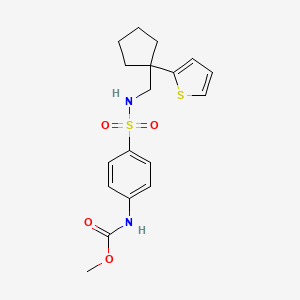
![2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride](/img/no-structure.png)
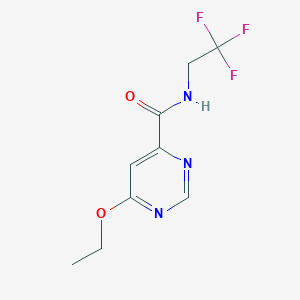
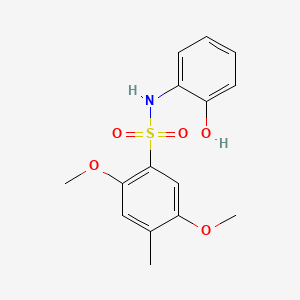
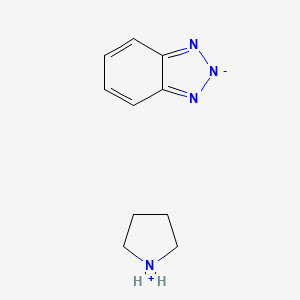
![4-{[(4-chlorobenzyl)amino]methylene}-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2645630.png)
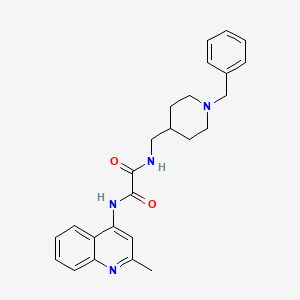
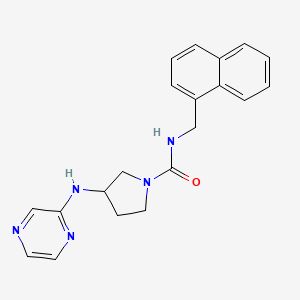

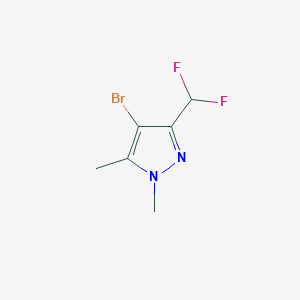

![4-[1-(3,5-Difluorophenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2645643.png)